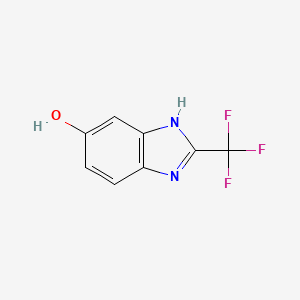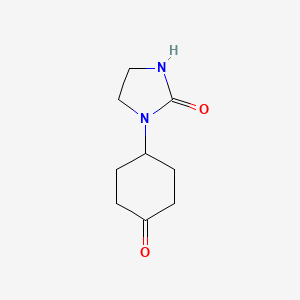
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with a bromine atom, a dinitrophenyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-3H-pyrazol-3-one followed by the nitration of the resulting compound to introduce the dinitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions vary but often include derivatives with modified functional groups that can be further utilized in various applications.
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(2,4-dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 2-(2,4-Dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 4-Bromo-5-methyl-3H-pyrazol-3-one
Uniqueness
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both bromine and dinitrophenyl groups makes it particularly versatile for various chemical reactions and applications.
Propiedades
Número CAS |
89862-32-8 |
|---|---|
Fórmula molecular |
C10H7BrN4O5 |
Peso molecular |
343.09 g/mol |
Nombre IUPAC |
4-bromo-2-(2,4-dinitrophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H7BrN4O5/c1-5-9(11)10(16)13(12-5)7-3-2-6(14(17)18)4-8(7)15(19)20/h2-4,9H,1H3 |
Clave InChI |
KDPYCIHRULRLTC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3058434.png)
![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)

![3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine](/img/structure/B3058440.png)


![N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide](/img/structure/B3058445.png)





